molecular formula C23H17N3O4 B2672591 (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate CAS No. 957012-83-8

(4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate

Cat. No.: B2672591
CAS No.: 957012-83-8
M. Wt: 399.406
InChI Key: QABAEZGXWLETQY-UHFFFAOYSA-N
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Description

(4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of vanillin with isonicotinoyl chloride to form the intermediate 4-formyl-2-methoxyphenyl pyridine-4-carboxylate. This intermediate can then be further reacted with appropriate reagents to form the final compound .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

    4-Formyl-2-methoxyphenyl pyridine-4-carboxylate: Shares a similar core structure but lacks the pyrazole ring.

    1-Phenyl-3-pyridin-4-ylpyrazole-4-carboxylate: Similar but without the formyl and methoxy substituents.

Uniqueness: The unique combination of functional groups in (4-Formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate provides it with distinct chemical properties and potential applications that are not shared by its simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-29-21-13-16(15-27)7-8-20(21)30-23(28)19-14-26(18-5-3-2-4-6-18)25-22(19)17-9-11-24-12-10-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABAEZGXWLETQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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